(2Z)-3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
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Overview
Description
(2Z)-3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring, a chlorobenzyl group, and a phenyl group connected through a prop-2-enenitrile linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multiple steps:
Formation of the Benzimidazole Ring: The initial step involves the synthesis of the benzimidazole ring, which can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole derivative reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Coupling with the Phenyl Group: The phenyl group is then coupled to the intermediate product through an etherification reaction using phenol and a suitable catalyst.
Formation of the Prop-2-enenitrile Linkage: The final step involves the formation of the prop-2-enenitrile linkage through a Knoevenagel condensation reaction between the intermediate product and malononitrile in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the nitrile group to form carboxylic acids or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide (DMF) as a solvent.
Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Hydrolysis: Carboxylic acids or amides.
Scientific Research Applications
(2Z)-3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biological studies to understand its interaction with various biomolecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of (2Z)-3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile: shares structural similarities with other benzimidazole derivatives and chlorobenzyl compounds.
Dichloroaniline: A compound with a similar chlorobenzyl group but different overall structure and properties.
2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio phenoxy acetic acid: Another compound with a complex structure and potential biological activity.
Uniqueness
- The unique combination of the benzimidazole ring, chlorobenzyl group, and phenyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(Z)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O/c1-16-10-11-21-22(12-16)28-24(27-21)19(14-26)13-17-6-3-5-9-23(17)29-15-18-7-2-4-8-20(18)25/h2-13H,15H2,1H3,(H,27,28)/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEJJGKWFOPCCF-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=CC=C3OCC4=CC=CC=C4Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=CC=C3OCC4=CC=CC=C4Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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